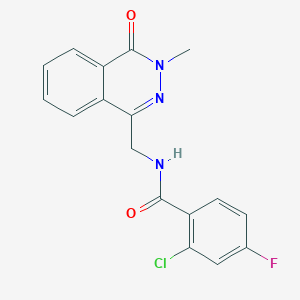![molecular formula C22H24N4O6S B2936991 N-[(5-{[2-(benzylamino)-2-oxoethyl]thio}-1,3,4-oxadiazol-2-yl)methyl]-3,4,5-trimethoxybenzamide CAS No. 851784-45-7](/img/structure/B2936991.png)
N-[(5-{[2-(benzylamino)-2-oxoethyl]thio}-1,3,4-oxadiazol-2-yl)methyl]-3,4,5-trimethoxybenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-[(5-{[2-(benzylamino)-2-oxoethyl]thio}-1,3,4-oxadiazol-2-yl)methyl]-3,4,5-trimethoxybenzamide is a useful research compound. Its molecular formula is C22H24N4O6S and its molecular weight is 472.52. The purity is usually 95%.
BenchChem offers high-quality N-[(5-{[2-(benzylamino)-2-oxoethyl]thio}-1,3,4-oxadiazol-2-yl)methyl]-3,4,5-trimethoxybenzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-[(5-{[2-(benzylamino)-2-oxoethyl]thio}-1,3,4-oxadiazol-2-yl)methyl]-3,4,5-trimethoxybenzamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Anti-Diabetic Agent Development
Compounds with the 1,3,4-oxadiazole moiety have been synthesized and evaluated for their potential as anti-diabetic agents . They have shown promising results in inhibiting the α-glucosidase enzyme, which is a therapeutic target in diabetes management . The compound could be explored for similar applications, given its structural similarity.
Alzheimer’s Disease Therapeutics
The structural features of this compound suggest potential utility in the treatment of Alzheimer’s disease . Derivatives of 1,3,4-oxadiazole have been studied for their inhibitory activity against acetylcholinesterase (AChE), an enzyme associated with Alzheimer’s disease . This compound could be part of a new class of therapeutic agents targeting AChE.
Antimicrobial Activity
1,3,4-Oxadiazole derivatives have been recognized for their antimicrobial properties , including antibacterial and antifungal activities . The compound SMR000026110 could be investigated for its efficacy against various microbial pathogens, contributing to the development of new antimicrobial drugs.
Cancer Research
Thiazole and oxadiazole derivatives have been incorporated into drugs used in cancer treatment . Their in vitro potency has been proven to inhibit bacterial pathogens, which can be beneficial in preventing infections in cancer patients . Research into the compound’s potential as an anticancer agent could be valuable.
Enzyme Inhibition Studies
The compound has potential for use in enzyme inhibition studies . It could be used to study the inhibition of various enzymes, such as urease, which is significant in medical conditions like peptic ulcers . Its effectiveness in this area could lead to the development of new inhibitors.
Cytotoxicity Evaluation
Evaluating the cytotoxic behavior of chemical compounds is crucial in drug development. The compound’s derivatives have been analyzed for cytotoxic behavior against brine shrimps, a model organism used in toxicity testing . This application is essential for assessing the safety profile of potential pharmaceuticals.
Drug Design and Synthesis
The compound’s structure is conducive to drug design and synthesis . It can serve as a scaffold for creating novel bi-heterocyclic compounds with potential therapeutic applications. The synthesis process often involves nucleophilic substitution reactions, which are fundamental in medicinal chemistry .
Pharmacological Activity Spectrum
Derivatives of 1,3,4-oxadiazole possess a wide spectrum of pharmacological activities , such as antiviral, anti-inflammatory, anticonvulsant, and anti-Alzheimer activities . The compound could be modified to enhance these activities, leading to the development of multifunctional drugs.
properties
IUPAC Name |
N-[[5-[2-(benzylamino)-2-oxoethyl]sulfanyl-1,3,4-oxadiazol-2-yl]methyl]-3,4,5-trimethoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N4O6S/c1-29-16-9-15(10-17(30-2)20(16)31-3)21(28)24-12-19-25-26-22(32-19)33-13-18(27)23-11-14-7-5-4-6-8-14/h4-10H,11-13H2,1-3H3,(H,23,27)(H,24,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGGITJCOURUFPG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)NCC2=NN=C(O2)SCC(=O)NCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N4O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
472.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(5-{[2-(benzylamino)-2-oxoethyl]thio}-1,3,4-oxadiazol-2-yl)methyl]-3,4,5-trimethoxybenzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(5R,7R)-7-(Difluoromethyl)-5-methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxylic acid](/img/structure/B2936908.png)
![7-Hydroxy-8-[[4-(2-hydroxyethyl)piperazin-1-yl]methyl]-3-(4-methoxyphenyl)chromen-4-one](/img/structure/B2936910.png)
![N'-{2-hydroxy-2-[4-(1H-pyrazol-1-yl)phenyl]ethyl}-N-[2-(methylsulfanyl)phenyl]ethanediamide](/img/structure/B2936912.png)
![3-[(1-Methylpyrazol-4-yl)amino]propanoic acid](/img/structure/B2936914.png)
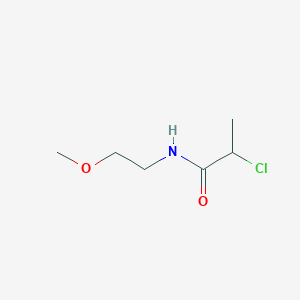
![7-((4-Methoxy-3-methylphenyl)sulfonyl)-2-methyl-6,7,8,9-tetrahydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidine](/img/structure/B2936916.png)

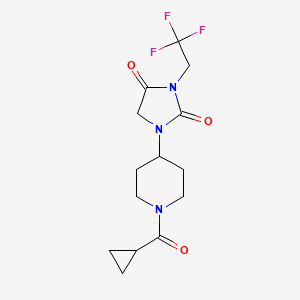
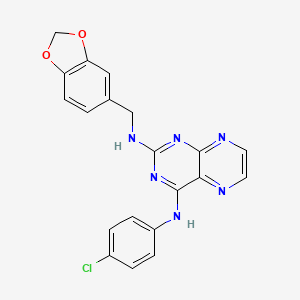
![4-((benzo[b]thiophene-2-carboxamido)methyl)-N-(tert-butyl)piperidine-1-carboxamide](/img/structure/B2936922.png)
![N-(4-chlorobenzo[d]thiazol-2-yl)-1-(thiophen-2-ylsulfonyl)piperidine-2-carboxamide](/img/structure/B2936923.png)
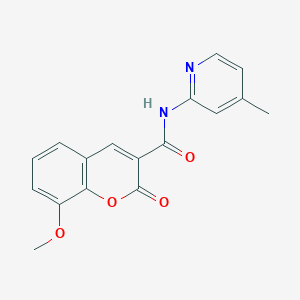
![N-(2-(2-oxopyrimidin-1(2H)-yl)ethyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2936928.png)
